molecular formula C16H15NO3 B1594752 2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid CAS No. 19368-16-2

2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid

Cat. No.: B1594752
CAS No.: 19368-16-2
M. Wt: 269.29 g/mol
InChI Key: OGDYXGYGOUDAHW-UHFFFAOYSA-N
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Description

“2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C16H15NO3 . It belongs to the class of organic compounds known as Aryls, Amines, Amides, and Carboxylic Acids .


Synthesis Analysis

The synthesis of “this compound” could involve several steps, including free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring . The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of “this compound” includes an aromatic ring (the 2,4-dimethylphenyl group), a carbamoyl group (NHCO-), and a carboxylic acid group (COOH) . The presence of these functional groups can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions due to the presence of the carbamoyl and carboxylic acid functional groups . For example, the carbamoyl group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo reactions such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure . For example, its solubility, melting point, and boiling point would be influenced by the presence of the carbamoyl and carboxylic acid groups .

Safety and Hazards

“2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid” should be handled with care due to potential safety hazards . It’s recommended to avoid breathing its dust and to wear protective gloves, eye protection, and face protection when handling it . In case of skin contact, wash with plenty of soap and water .

Properties

IUPAC Name

2-[(2,4-dimethylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDYXGYGOUDAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304121
Record name 2-[(2,4-dimethylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-16-2
Record name NSC164266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2,4-dimethylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-DIMETHYLPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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